molecular formula C18H11F7N4O3S B4602887 3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4602887
M. Wt: 496.4 g/mol
InChI Key: SXUBZBSMJPVICR-UHFFFAOYSA-N
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Description

3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a heptafluoropropyl group, and a nitrophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common method starts with the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives such as:

Uniqueness

What sets 3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. The presence of the heptafluoropropyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F7N4O3S/c1-7-6-10(16(19,20)17(21,22)18(23,24)25)28-15-11(7)12(26)13(33-15)14(30)27-8-2-4-9(5-3-8)29(31)32/h2-6H,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUBZBSMJPVICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F7N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
3-amino-6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide

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